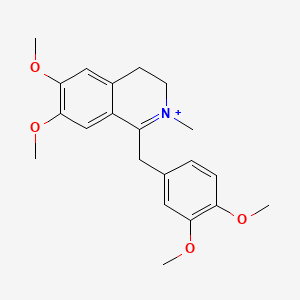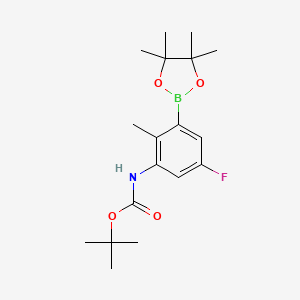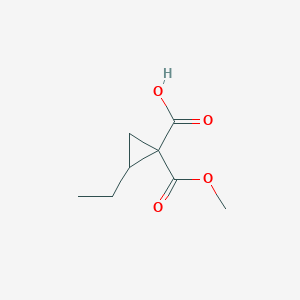![molecular formula C14H16O2S B12963934 tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
The synthesis of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzo[b]thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete esterification .
Analyse Des Réactions Chimiques
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Applications De Recherche Scientifique
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
3-Methylbenzo[b]thiophene-2-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.
tert-Butyl 2-methylbenzo[b]thiophene-3-carboxylate: Isomeric compound with different substitution pattern, which can lead to different chemical reactivity and biological activity.
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate: Similar ester derivative but with an ethyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Propriétés
Formule moléculaire |
C14H16O2S |
|---|---|
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H16O2S/c1-9-10-7-5-6-8-11(10)17-12(9)13(15)16-14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
AWIMYVFIHFIVAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


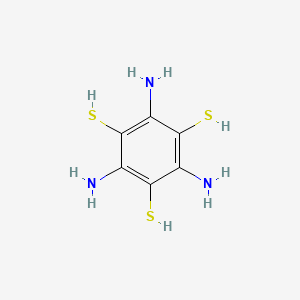
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
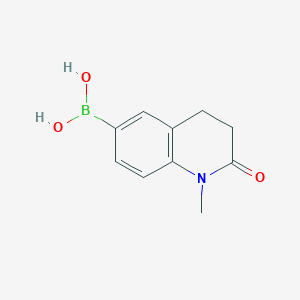
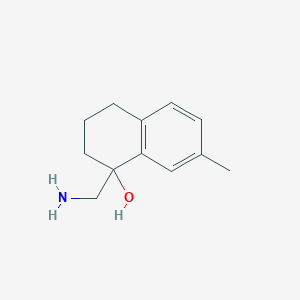
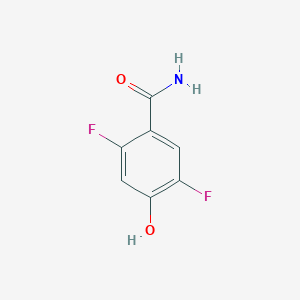
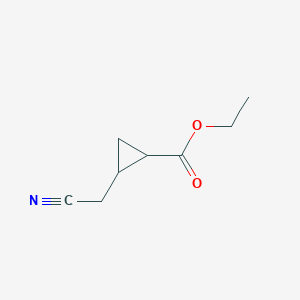
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)
